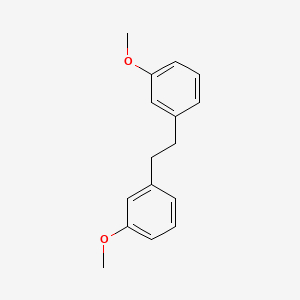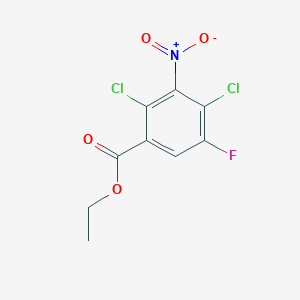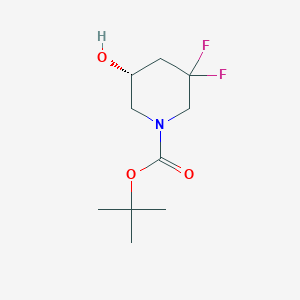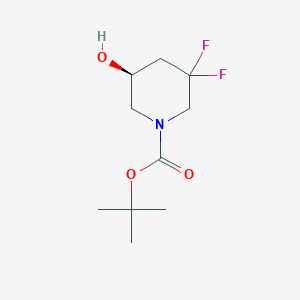![molecular formula C12H26N2O2 B6352495 Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate CAS No. 92036-92-5](/img/structure/B6352495.png)
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C12H26N2O2 . It is related to dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants .
Synthesis Analysis
The synthesis of related compounds like DMAPA involves a reaction between dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . Methyl 3-(dimethylamino)propionate has been used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 55 bonds, including 20 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis
Esters, like “this compound”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.35 . Related compounds like DMAPA have a boiling point of 132.1 °C, a density of 812 mg/mL, and a refractive index (nD) of 1.435–1.436 .作用機序
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is an amphoteric compound, meaning it can act as either an acid or a base depending on the pH of the solution. At low pH, it acts as an acid and can form hydrogen bonds with other molecules. At higher pH, it acts as a base and can form hydrogen bonds with other molecules. This behavior allows it to interact with other molecules and catalyze chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. This inhibition can lead to an increase in the levels of fatty acids in the body, which can have a number of physiological effects. Additionally, this compound has been shown to have an effect on the nervous system, with potential applications in the treatment of neurological disorders such as epilepsy and Parkinson’s disease.
実験室実験の利点と制限
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate has several advantages as a solvent for laboratory experiments. It is non-toxic and non-flammable, making it safe to use in the laboratory. Additionally, it has a low vapor pressure, making it ideal for use in closed systems. However, it can be corrosive and should be handled with care. Additionally, it is not miscible with water and can form an azeotrope with other solvents, making it difficult to separate from other compounds.
将来の方向性
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate has a wide range of potential applications in the laboratory and industry. In the future, it may be used as a catalyst for the synthesis of polymers and other organic compounds. Additionally, it may be used in the production of pharmaceuticals and other compounds. It may also be used as a corrosion inhibitor in oil and gas production. Finally, it may be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
合成法
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate can be synthesized by reacting diethylamine with methyl propanoate in the presence of a catalyst. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and the reaction temperature should be carefully controlled to avoid thermal runaway. The reaction is typically carried out at temperatures between 40-60°C.
科学的研究の応用
Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate has been extensively studied in the scientific literature for its potential use in various applications. It has been used as a solvent for the extraction of organic compounds from aqueous solutions. It has also been used as a corrosion inhibitor in oil and gas production. Additionally, it has been used as a catalyst in the synthesis of polymers and other organic compounds.
特性
IUPAC Name |
methyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-10-11(3)12(15)16-4/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRODSRQGJBALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)


![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)




![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)